

Vinleurosine Sulfate: A Technical Guide to its Discovery, Origin, and Scientific Foundation

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Compound of Interest

Compound Name: *Vinleurosine sulfate*

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Abstract

Vinleurosine, a dimeric catharanthus alkaloid, is a member of the Vinca alkaloid family of antineoplastic agents.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of **vinleurosine sulfate**. It details the isolation and purification methodologies from its natural source, *Catharanthus roseus*, presents available quantitative data on its biological activity and toxicity, and elucidates its mechanism of action through relevant signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of Vinca alkaloids and related chemotherapeutic agents.

Discovery and Origin

Vinleurosine, originally named leurosine, was discovered in the 1950s during systematic screening of the medicinal plant *Catharanthus roseus* (L.) G. Don, commonly known as the Madagascar periwinkle.^{[3][4]} This research, pioneered by scientists including Gordon H. Svoboda, was initially aimed at identifying oral insulin substitutes but serendipitously revealed the potent oncolytic properties of extracts from the plant.^{[3][5]} This led to the isolation of several dimeric indole alkaloids, including the now widely used chemotherapeutic agents vinblastine and vincristine, as well as vinleurosine.^[6] Vinleurosine is structurally closely related to vinblastine and is considered one of the four major Vinca alkaloids of clinical interest.^[5] It is

biosynthesized in the plant through the coupling of the monomeric alkaloids catharanthine and vindoline.[\[4\]](#)

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C46H56N4O9 · H2SO4	[7]
Molecular Weight	907.0 g/mol	[7]
CAS Number	54081-68-4	[7]
Appearance	Solid	
Purity	≥95% (commercially available)	[7]

Biological Activity and Toxicity

In Vitro Cytotoxicity

Vinleurosine, like other Vinca alkaloids, exhibits cytotoxic activity against various cancer cell lines. This activity is primarily attributed to its ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis.

Cell Line	Cancer Type	IC50 (µM)	Reference
MDA-MB-231	Human Breast Cancer	0.73–10.67 (range for leurosine and related compounds)	[1]

Note: The provided IC50 range is for a group of dimeric indole alkaloids from *C. roseus*, including leurosine.

In Vivo Antineoplastic Activity

Early studies demonstrated the in vivo efficacy of vinleurosine in murine cancer models.

Cancer Model	Animal Model	Activity	Reference
P-388 Lymphocytic Leukemia	Mouse	Significant	[8]
B-16 Melanoma	Mouse	Active (for Leurosine-N ^b -oxide)	[8]

Toxicity Data

Specific LD50 data for **vinleurosine sulfate** is not readily available in the reviewed literature. However, data for the structurally similar and clinically used vincristine sulfate provides an indication of the potential toxicity profile. It is crucial to note that toxicity can vary between different Vinca alkaloids.

Compound	Animal Model	Route of Administration	LD50	Reference
Vincristine Sulfate	Mouse	Intravenous	1.7 mg/kg	[9]
Vincristine Sulfate	Rat	Oral	> 5 mg/kg	[10][11]
Vincristine Sulfate	Rat	Intravenous	1.01 mg/kg	[10]

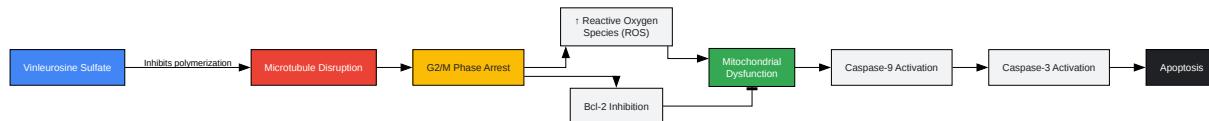
Note: This data is for vincristine sulfate and should be used as a reference for the potential toxicity of **vinleurosine sulfate** with caution.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **vinleurosine sulfate**, characteristic of Vinca alkaloids, is the disruption of microtubule dynamics. By binding to β -tubulin, it inhibits the polymerization of tubulin into microtubules.[12] This interference with microtubule function has profound effects on dividing cells, leading to:

- Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing the cells to arrest in the G2/M phase of the cell cycle.[13][14]
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[15][16]

The apoptotic signaling cascade initiated by vinleurosine is complex and involves the activation of a series of caspases. While the specific pathway for vinleurosine is not fully elucidated, studies on the closely related vincristine suggest a mitochondrial-controlled pathway.[15]



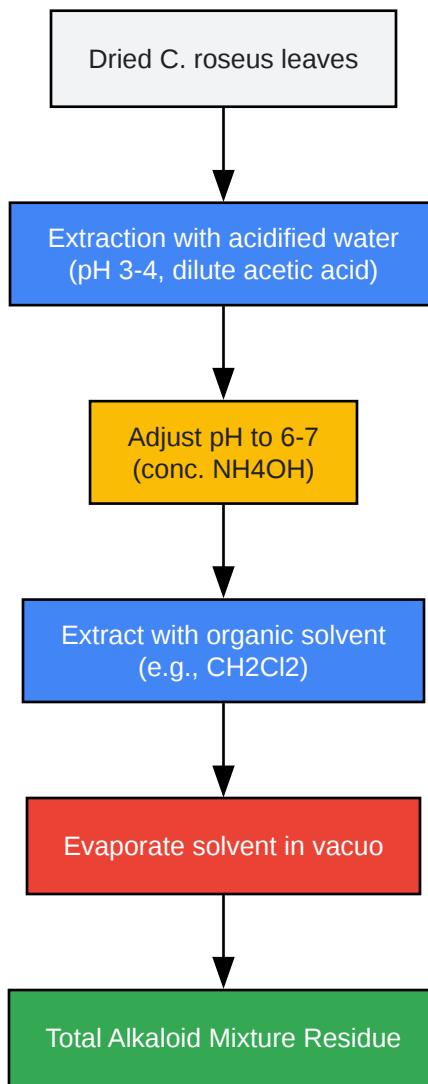
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Caption: Proposed apoptotic signaling pathway of **vinleurosine sulfate**.

Experimental Protocols

Extraction of Total Alkaloids from *Catharanthus roseus*

This protocol is a generalized method for the extraction of Vinca alkaloids.



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Caption: General workflow for the extraction of total alkaloids.

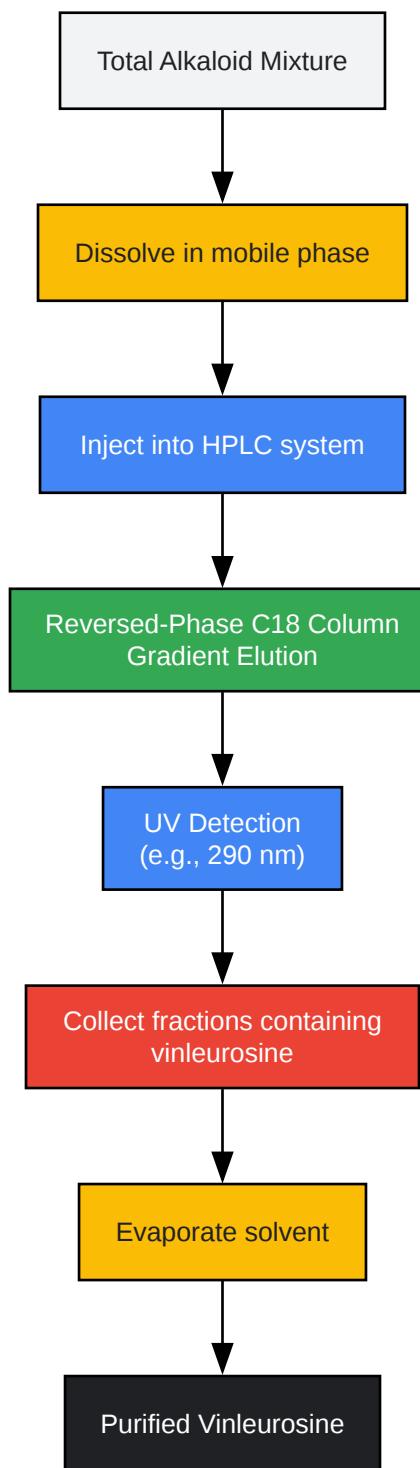
Methodology:

- Extraction: The dried and powdered leaves of *Catharanthus roseus* are extracted with water acidified to a pH of 3-4 with a dilute acid such as acetic acid. This protonates the alkaloids, rendering them water-soluble.
- Basification: The aqueous extract is then treated with a concentrated base, for example, ammonium hydroxide, to raise the pH to 6-7. This deprotonates the alkaloids, making them soluble in organic solvents.

- Solvent Extraction: The basified aqueous phase is extracted with a water-immiscible organic solvent like dichloromethane (CH₂Cl₂).
- Concentration: The organic solvent containing the alkaloids is evaporated under reduced pressure to yield a residue of the total alkaloid mixture.

Purification of Vinleurosine by High-Performance Liquid Chromatography (HPLC)

This is a representative protocol for the purification of Vinca alkaloids. Specific parameters may need optimization for vinleurosine.



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Caption: Workflow for HPLC purification of vinleurosine.

Methodology:

- Sample Preparation: Dissolve the total alkaloid mixture in a suitable solvent, typically the initial mobile phase composition.
- Chromatographic System:
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
 - Detection: UV detection at a wavelength around 290 nm is suitable for Vinca alkaloids.[\[2\]](#)
- Purification: The sample is injected into the HPLC system. The gradient is run to separate the different alkaloids. Fractions are collected as they elute from the column.
- Analysis and Pooling: The collected fractions are analyzed by analytical HPLC to determine which contain the desired compound. Fractions containing pure vinleurosine are pooled.
- Solvent Removal: The solvent is removed from the pooled fractions, typically by rotary evaporation or lyophilization, to yield the purified vinleurosine.
- Salt Formation: To obtain **vinleurosine sulfate**, the purified vinleurosine base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid, followed by crystallization or precipitation.

Characterization of Vinleurosine Sulfate

Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS) are essential techniques for the structural confirmation of **vinleurosine sulfate**.

- NMR Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the complex structure of the dimeric alkaloid. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are necessary for complete assignment of the proton and carbon signals.[\[17\]](#)
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Tandem mass

spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the molecule's structure, aiding in its identification.[17]

Conclusion

Vinleurosine sulfate, a naturally derived Vinca alkaloid from *Catharanthus roseus*, represents an important molecule in the landscape of cancer chemotherapy. Its discovery was a landmark in the field of natural product drug discovery. While not as widely used as its counterparts vinblastine and vincristine, its study continues to provide valuable insights into the mechanism of action of microtubule-targeting agents. Further research to fully characterize its activity across a broader range of cancer types and to optimize its therapeutic index could reveal new clinical applications for this potent antineoplastic agent. This guide provides a foundational technical overview to support such ongoing and future research endeavors.

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References

- 1. mdpi.com [mdpi.com]
- 2. Leurosine | C46H56N4O9 | CID 259898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. princeton.edu [princeton.edu]
- 4. Catharanthus roseus - Wikiwand [wikiwand.com]
- 5. utppublishing.com [utppublishing.com]
- 6. Antitumor principles derived from Vinca rosea Linn. I. Vincaleukoblastine and leurosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vinleurosine Sulfate - LKT Labs [lktlabs.com]
- 8. Catharanthus alkaloids, XXXVIII. Confirming structural evidence and antineoplastic activity of the bisindole alkaloids leurosine-N'b-oxide (pleurosine), roseadine and vindolicine from *Catharanthus roseus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]

- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdn(pfizer.com [cdn(pfizer.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Cell cycle effects of vinflunine, the most recent promising Vinca alkaloid, and its interaction with radiation, *in vitro* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Cycle-Dependent Mechanisms Underlie Vincristine-Induced Death of Primary Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vincristine induced apoptosis in acute lymphoblastic leukaemia cells: a mitochondrial controlled pathway regulated by reactive oxygen species? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]
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